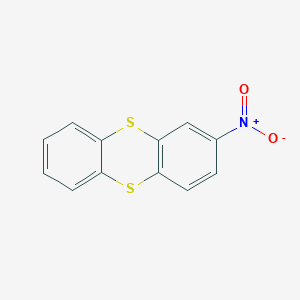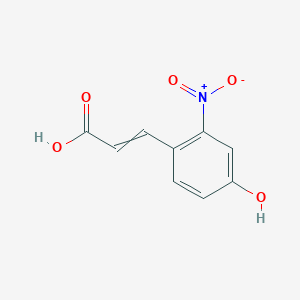
3-(4-Hydroxy-2-nitrophenyl)prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Hydroxy-2-nitrophenyl)prop-2-enoic acid: is an organic compound with the molecular formula C9H7NO5 It is a derivative of cinnamic acid, where the phenyl ring is substituted with a hydroxyl group at the 4-position and a nitro group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Hydroxy-2-nitrophenyl)prop-2-enoic acid typically involves the nitration of 4-hydroxycinnamic acid. The reaction can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the 2-position of the phenyl ring. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the product. Additionally, alternative methods such as catalytic nitration using environmentally friendly catalysts may be explored to reduce the environmental impact of the production process.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl group in 3-(4-Hydroxy-2-nitrophenyl)prop-2-enoic acid can undergo oxidation to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or using metal hydrides.
Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones.
Reduction: 3-(4-Hydroxy-2-aminophenyl)prop-2-enoic acid.
Substitution: Halogenated derivatives of the original compound.
科学的研究の応用
Chemistry:
- Used as a starting material for the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential antioxidant properties due to the presence of the hydroxyl group.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential anti-inflammatory and antimicrobial activities.
- Evaluated for its role in modulating enzyme activities.
Industry:
- Utilized in the production of dyes and pigments.
- Applied in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-(4-Hydroxy-2-nitrophenyl)prop-2-enoic acid involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components. These interactions can modulate biochemical pathways, leading to the observed biological effects.
類似化合物との比較
3-(4-Hydroxyphenyl)prop-2-enoic acid (p-Coumaric acid): Lacks the nitro group, making it less reactive in certain chemical reactions.
3-(3-Hydroxy-4-methoxyphenyl)prop-2-enoic acid (Ferulic acid): Contains a methoxy group instead of a nitro group, which affects its solubility and reactivity.
3-(4-Hydroxy-3-nitrophenyl)prop-2-enoic acid: Similar structure but with the nitro group at the 3-position, leading to different reactivity and biological properties.
Uniqueness: The presence of both hydroxyl and nitro groups in 3-(4-Hydroxy-2-nitrophenyl)prop-2-enoic acid makes it a versatile compound with unique reactivity and potential applications. The specific positioning of these functional groups allows for targeted interactions in chemical and biological systems, distinguishing it from other similar compounds.
特性
CAS番号 |
89595-77-7 |
|---|---|
分子式 |
C9H7NO5 |
分子量 |
209.16 g/mol |
IUPAC名 |
3-(4-hydroxy-2-nitrophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H7NO5/c11-7-3-1-6(2-4-9(12)13)8(5-7)10(14)15/h1-5,11H,(H,12,13) |
InChIキー |
LOUNPIXUUSHWMS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1O)[N+](=O)[O-])C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


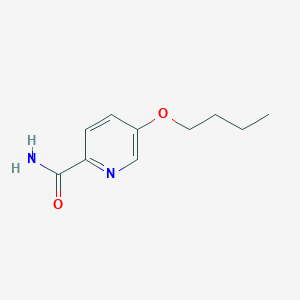
![1-[3-(Propane-2-sulfinyl)propoxy]-4-propoxybenzene](/img/structure/B14375631.png)
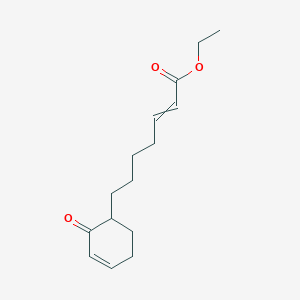
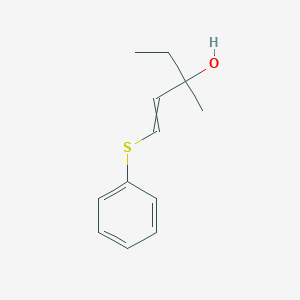
![6-Nitrosobenzo[h]quinolin-5(1H)-one](/img/structure/B14375659.png)
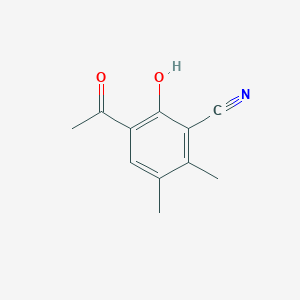
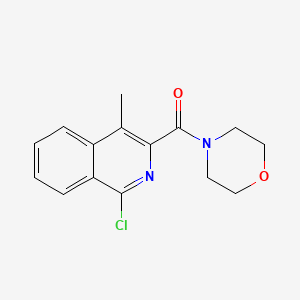
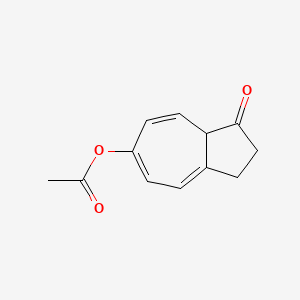
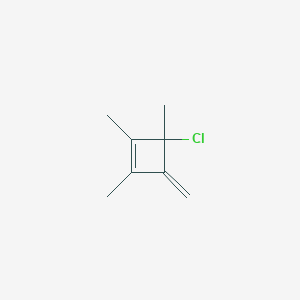
![2(5H)-Furanone, 3-methyl-5-[(4-methylphenyl)imino]-](/img/structure/B14375673.png)
![2-{3,3-Bis[(propan-2-yl)oxy]propoxy}ethan-1-ol](/img/structure/B14375675.png)
![N-[(4,6-Dimethylpyrimidin-2-yl)carbamoyl]pyridine-2-sulfonamide](/img/structure/B14375681.png)

